{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetonitrile
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Overview
Description
(2-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE is a complex organic compound with a unique structure that includes a thiazolo-benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazolo-benzimidazole derivative with a methoxyphenyl compound under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or interaction with specific biological pathways, making it a candidate for drug development .
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may have applications in the treatment of diseases due to its ability to interact with molecular targets in the body .
Industry
In the industrial sector, (2-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of (2-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENYL ACETATE: This compound shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.
2-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENYL 4-CHLOROBENZOATE: Another related compound with variations in the substituents, affecting its reactivity and applications.
Uniqueness
The uniqueness of (2-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)METHYL CYANIDE lies in its specific functional groups and the resulting properties. These unique features make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H13N3O3S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[2-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C19H13N3O3S/c1-24-16-10-12(6-7-15(16)25-9-8-20)11-17-18(23)22-14-5-3-2-4-13(14)21-19(22)26-17/h2-7,10-11H,9H2,1H3/b17-11- |
InChI Key |
DEXNOZWGIPFAJH-BOPFTXTBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCC#N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC#N |
Origin of Product |
United States |
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